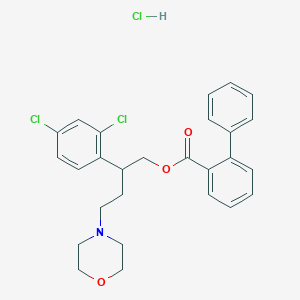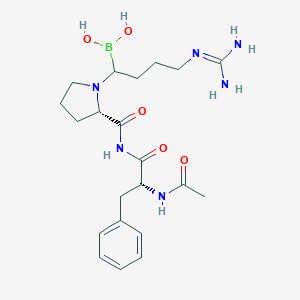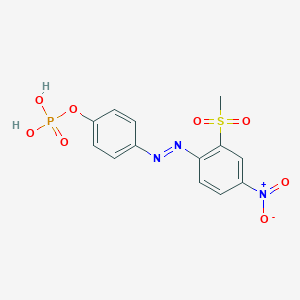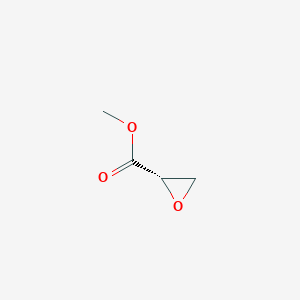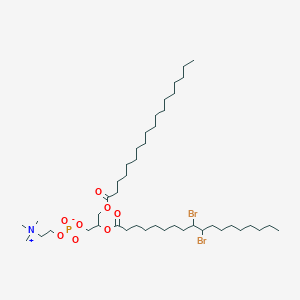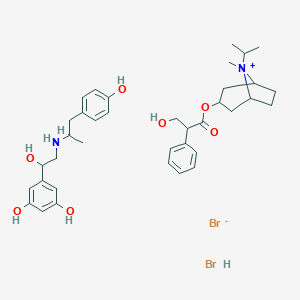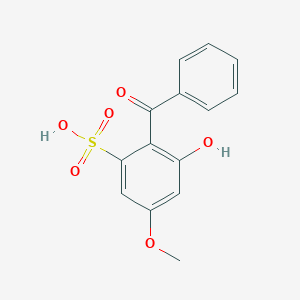
2-Benzoyl-3-hydroxy-5-methoxybenzenesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzoyl-3-hydroxy-5-methoxybenzenesulfonic acid, also known as Bismuth Subsalicylate, is a chemical compound with a wide range of applications in scientific research. It is a white or yellowish powder that is insoluble in water but soluble in alcohol and alkaline solutions. Bismuth Subsalicylate is widely used in the pharmaceutical industry due to its antibacterial, anti-inflammatory, and antacid properties.
Wirkmechanismus
2-Benzoyl-3-hydroxy-5-methoxybenzenesulfonic acid Subsalicylate works by inhibiting the growth of bacteria in the gastrointestinal tract. It also has anti-inflammatory properties that help reduce inflammation and irritation in the gut. 2-Benzoyl-3-hydroxy-5-methoxybenzenesulfonic acid Subsalicylate forms a protective layer on the lining of the stomach and intestines, which helps to reduce the symptoms of gastrointestinal disorders.
Biochemische Und Physiologische Effekte
2-Benzoyl-3-hydroxy-5-methoxybenzenesulfonic acid Subsalicylate has a range of biochemical and physiological effects. It reduces the production of prostaglandins, which are responsible for inflammation and pain in the gut. It also increases the production of mucus, which helps to protect the lining of the stomach and intestines. 2-Benzoyl-3-hydroxy-5-methoxybenzenesulfonic acid Subsalicylate has been shown to have antibacterial properties, which help to reduce the growth of harmful bacteria in the gastrointestinal tract.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-Benzoyl-3-hydroxy-5-methoxybenzenesulfonic acid Subsalicylate is its low toxicity. It is relatively safe to use in laboratory experiments and has a low risk of causing adverse effects. 2-Benzoyl-3-hydroxy-5-methoxybenzenesulfonic acid Subsalicylate is also cost-effective and easy to synthesize, making it an attractive choice for researchers. However, one of the limitations of 2-Benzoyl-3-hydroxy-5-methoxybenzenesulfonic acid Subsalicylate is its insolubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-Benzoyl-3-hydroxy-5-methoxybenzenesulfonic acid Subsalicylate. One area of interest is the development of new formulations of 2-Benzoyl-3-hydroxy-5-methoxybenzenesulfonic acid Subsalicylate that are more soluble in water. This would make it easier to administer in laboratory experiments and potentially expand its applications in the pharmaceutical industry. Another area of research is the investigation of the antibacterial properties of 2-Benzoyl-3-hydroxy-5-methoxybenzenesulfonic acid Subsalicylate and its potential use in the treatment of antibiotic-resistant bacteria. Additionally, more research is needed to understand the mechanism of action of 2-Benzoyl-3-hydroxy-5-methoxybenzenesulfonic acid Subsalicylate and its effects on the gut microbiome.
Synthesemethoden
2-Benzoyl-3-hydroxy-5-methoxybenzenesulfonic acid Subsalicylate can be synthesized by reacting 2-Benzoyl-3-hydroxy-5-methoxybenzenesulfonic acid oxide or 2-Benzoyl-3-hydroxy-5-methoxybenzenesulfonic acid nitrate with Salicylic acid in the presence of sulfuric acid. The reaction produces 2-Benzoyl-3-hydroxy-5-methoxybenzenesulfonic acid Subsalicylate as a white or yellowish powder. The synthesis method is relatively simple and cost-effective, making it a popular choice for research applications.
Wissenschaftliche Forschungsanwendungen
2-Benzoyl-3-hydroxy-5-methoxybenzenesulfonic acid Subsalicylate has a wide range of applications in scientific research. It is commonly used as a contrast agent in X-ray imaging and computed tomography (CT) scans. 2-Benzoyl-3-hydroxy-5-methoxybenzenesulfonic acid Subsalicylate is also used in the treatment of gastrointestinal disorders such as diarrhea, indigestion, and nausea. It is also used in the treatment of Helicobacter pylori infections and peptic ulcers.
Eigenschaften
CAS-Nummer |
112501-13-0 |
|---|---|
Produktname |
2-Benzoyl-3-hydroxy-5-methoxybenzenesulfonic acid |
Molekularformel |
C14H12O6S |
Molekulargewicht |
308.31 g/mol |
IUPAC-Name |
2-benzoyl-3-hydroxy-5-methoxybenzenesulfonic acid |
InChI |
InChI=1S/C14H12O6S/c1-20-10-7-11(15)13(12(8-10)21(17,18)19)14(16)9-5-3-2-4-6-9/h2-8,15H,1H3,(H,17,18,19) |
InChI-Schlüssel |
NUHQZWZACMCISU-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C(=C1)S(=O)(=O)O)C(=O)C2=CC=CC=C2)O |
Kanonische SMILES |
COC1=CC(=C(C(=C1)S(=O)(=O)O)C(=O)C2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



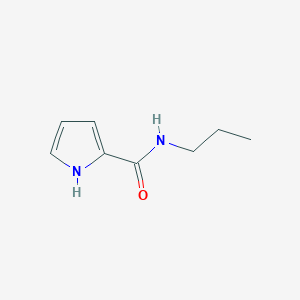
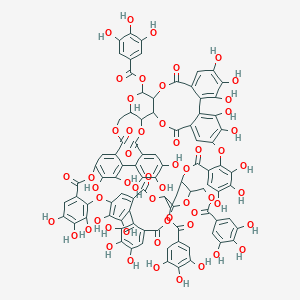
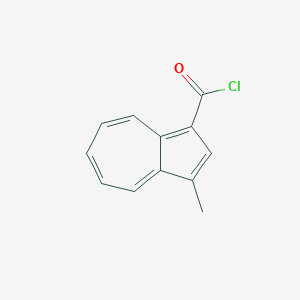

![[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-naphthalen-1-yloxyoxan-2-yl]methyl acetate](/img/structure/B38197.png)
